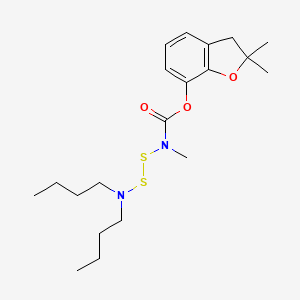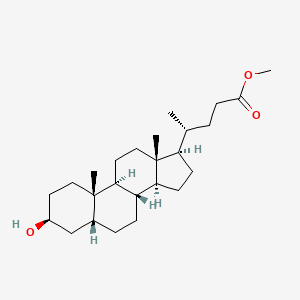![molecular formula C24H33NO4 B13413887 (1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol is a complex organic molecule with a unique structure It features a spiro connection between a dioxolane ring and a tetracyclic system, which includes a cyclobutylmethyl group and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro connection and the introduction of the cyclobutylmethyl and methoxy groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of an efficient industrial process would require extensive research and development to ensure the feasibility and economic viability of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The methoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with enhanced pharmacological properties.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique structure might impart desirable properties, such as increased stability or specific reactivity, to the final products.
Mechanism of Action
The mechanism of action of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,7S)-Bicyclo[5.3.1]undecan-9-one semicarbazone
- 1-(1-Ethylcyclobutyl)methanamine
- 1,1-Cyclobutanedimethanol
Uniqueness
Compared to these similar compounds, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol stands out due to its spiro connection and the presence of both cyclobutylmethyl and methoxy groups
Properties
Molecular Formula |
C24H33NO4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol |
InChI |
InChI=1S/C24H33NO4/c1-27-19-6-5-18-13-21-24(26)8-7-23(28-11-12-29-23)16-22(24,20(18)14-19)9-10-25(21)15-17-3-2-4-17/h5-6,14,17,21,26H,2-4,7-13,15-16H2,1H3/t21-,22+,24+/m0/s1 |
InChI Key |
KCDTYPUXBSBHKW-WMTXJRDZSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@H]3[C@]4([C@]2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)

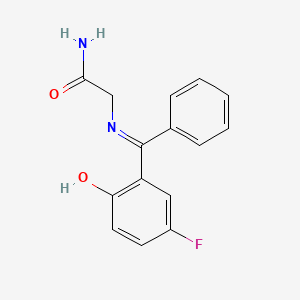
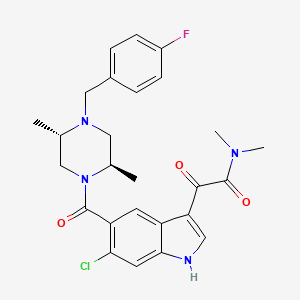
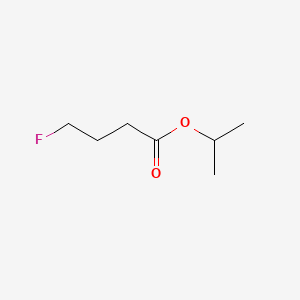
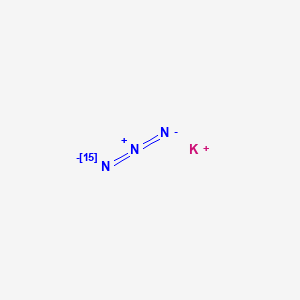
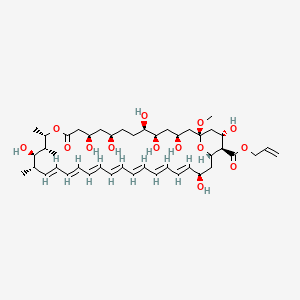
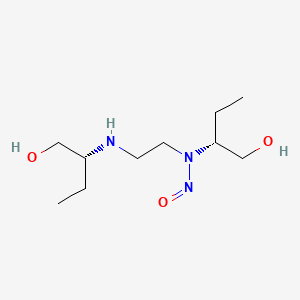
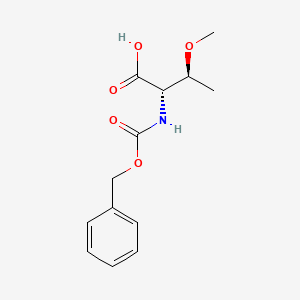

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
